2,5-Bis(trifluoromethyl)furan
Overview
Description
2,5-Bis(trifluoromethyl)furan is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a furan ring.
Mechanism of Action
Target of Action
2,5-Bis(trifluoromethyl)furan is a derivative of furans, a class of compounds that have attracted significant attention due to their important pharmacological properties . .
Mode of Action
For instance, 2-trifluoromethylfuran is an oxytocin antagonist, and 3-fluorofuran inhibits HIV-1 reverse transcriptase at the nanomolar level
Biochemical Pathways
Furans and their derivatives are known to interact with various biochemical pathways due to their pharmacological properties
Result of Action
Furans and their derivatives are known to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)furan typically involves the treatment of 2,5-furandicarboxylic acid with sulfur tetrafluoride. This reaction proceeds under controlled conditions to yield the desired product . Another method involves the transformation of furoic acid derivatives into trifluoromethylfurans using sulfur tetrafluoride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sulfur tetrafluoride remains a common approach due to its efficiency in introducing trifluoromethyl groups into the furan ring .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of trifluoromethyl-substituted furans .
Scientific Research Applications
2,5-Bis(trifluoromethyl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies.
Industry: Used in the production of advanced materials with specific chemical and physical properties.
Comparison with Similar Compounds
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2,5-Difluorofuran: Another fluorinated furan with distinct chemical properties.
Uniqueness: This dual substitution enhances its stability and reactivity compared to similar compounds with fewer trifluoromethyl groups .
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F6O/c7-5(8,9)3-1-2-4(13-3)6(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGLWGFLVRSWIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371167 | |
Record name | 2,5-bis(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56286-72-7 | |
Record name | 2,5-bis(trifluoromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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